Diethylammonium diethyldithiocarbamate

Description

Diethylammonium diethyldithiocarbamate (CAS 1518-58-7, molecular formula C₉H₂₂N₂S₂, molecular weight 222.41 g/mol) is a dithiocarbamate salt widely used in coordination chemistry, materials science, and analytical chemistry. It is synthesized by reacting carbon disulfide with diethylamine in acetone, followed by purification via recrystallization (yield ~80%) . The compound acts as a versatile ligand, forming stable complexes with metals like Sn(II), Eu(III), La(III), and Nd(III), which are critical for synthesizing nanocrystals (e.g., SnS ), rare earth complexes , and europium sulfide nanoparticles . Additionally, it serves as a chelating agent in solvent extraction for isolating metals such as bismuth-210 and trace elements in environmental samples .

Structure

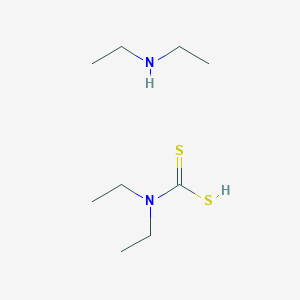

2D Structure

Propriétés

IUPAC Name |

diethylcarbamodithioic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGTWXBPCIHUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CCN(CC)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061749 | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-58-7 | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Contramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamodithioic acid, N,N-diethyl-, compd. with N-ethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

The process involves nucleophilic displacement where chloroform's chlorine atoms are replaced by dithiocarbamate ligands. The proposed mechanism proceeds as:

Subsequent protonation by residual HCl forms the diethylammonium counterion.

Procedure

-

Reagent Preparation : Anhydrous NaDDC (1 mol) is suspended in ethanol-free chloroform.

-

Reaction Conditions : The mixture is refluxed at 61°C for 6 hours under nitrogen.

-

Workup : Post-reflux, the solution is cooled to 25°C, filtered to remove NaCl, and concentrated under reduced pressure.

-

Crystallization : The crude product is recrystallized from methanol, yielding white crystals (m.p. 82–84°C).

Key Parameters :

-

Solvent Purity : Ethanol-free chloroform prevents side reactions.

-

Atmosphere Control : Nitrogen inerting suppresses oxidative degradation.

Direct Synthesis from Diethylamine and Carbon Disulfide

The most industrially viable method involves direct condensation of diethylamine with carbon disulfide, followed by acidification.

Formation of Diethyldithiocarbamic Acid

Diethylamine (2 mol) is added dropwise to chilled carbon disulfide (1 mol) at 0–5°C. The exothermic reaction requires precise temperature control to prevent thiourea byproducts.

Salt Formation

The intermediate acid is treated with aqueous diethylammonium chloride:

The product precipitates at pH 4–5 and is isolated via vacuum filtration.

Optimization Insights

-

pH Control : Maintaining pH <4 ensures quantitative partitioning into the organic phase.

-

Yield Enhancement : Excess diethylamine (1.2 eq.) drives the reaction to >90% conversion.

Metathesis Reaction Approach

A less common but high-purity route employs ion exchange between sodium diethyldithiocarbamate and diethylammonium chloride.

Procedure

Advantages and Limitations

-

Advantage : Eliminates CS₂ handling, improving safety.

-

Limitation : Requires stoichiometric NaCl removal, complicating scale-up.

Comparative Analysis of Methods

| Parameter | Chloroform Method | Direct Synthesis | Metathesis |

|---|---|---|---|

| Yield (%) | 95 | 90 | 85 |

| Purity (%) | 98 | 95 | 97 |

| Reaction Time (h) | 6 | 3 | 1 |

| Scalability | Moderate | High | Low |

| Byproducts | NaCl, HCl | Thioureas | NaCl |

Key Findings :

-

The chloroform method offers superior yield and purity but requires stringent solvent drying.

-

Direct synthesis balances efficiency and scalability for industrial applications.

Characterization and Analytical Data

Spectroscopic Profiles

Analyse Des Réactions Chimiques

Metal Coordination Chemistry

DDDC acts as a bidentate ligand, forming stable complexes with transition metals through its two sulfur atoms. This reactivity is critical in analytical chemistry and materials science.

Key Reactions:

-

Salt metathesis with metal salts :

This reaction produces square-planar nickel dithiocarbamate complexes, widely used in vulcanization and catalysis .

-

Palladium scavenging :

DDDC effectively removes residual palladium from polymer solutions by forming insoluble Pd(S₂CNEt₂)₂ complexes .

Table 1: Representative Metal-DDDC Complexes

| Metal Ion | Complex Formed | Application |

|---|---|---|

| Cu²⁺ | Cu(S₂CNEt₂)₂ | Antioxidant studies |

| Fe³⁺ | Fe(S₂CNEt₂)₃ | Spin-trapping in NO detection |

| Zn²⁺ | Zn(S₂CNEt₂)₂ | Vulcanization accelerator |

pH-Dependent Extraction Behavior

DDDC exhibits pH-responsive phase partitioning, enabling selective metal ion extraction.

Key Findings:

-

Aqueous phase (pH > 8) : DDDC remains ionized, favoring interaction with hydrophilic metals (e.g., Cd²⁺, Pb²⁺) .

-

Organic phase (pH < 4) : DDDC transitions to its protonated form, extracting metals like Cu²⁺ and Fe³⁺ into chloroform or methanol .

Table 2: Extraction Efficiency of Metals with DDDC

| Metal Ion | Optimal pH | Extraction Efficiency (%) |

|---|---|---|

| Cd²⁺ | 8.5 | 98 ± 2 |

| Cu²⁺ | 3.5 | 95 ± 3 |

| Pb²⁺ | 9.0 | 89 ± 4 |

Redox Reactions

DDDC undergoes oxidation and alkylation, expanding its utility in organic synthesis.

Key Reactions:

-

Oxidation to thiuram disulfide :

This reaction produces thiuram disulfides, used as rubber vulcanization accelerators .

-

Alkylation with dichloromethane :

Heavy Metal Chelation and Detoxification

DDDC mobilizes toxic metals like cadmium (Cd) from biological systems:

Applications De Recherche Scientifique

Environmental Applications

1.1 Complexing Agent for Heavy Metals

DDDC is primarily used as a complexing agent for heavy metals in environmental analysis and remediation. It facilitates the speciation and extraction of metals such as silver from aquatic environments. The ability of DDDC to form stable complexes with metals enhances the detection and quantification of metal ions in water samples, which is crucial for assessing pollution levels and mitigating environmental risks .

Table 1: Applications of DDDC in Environmental Science

Medical Applications

2.1 Antiviral Properties

Recent studies have indicated that DDDC exhibits antiviral properties, particularly against viruses such as HIV. The compound has been investigated for its potential to inhibit viral replication and reduce the progression of viral diseases . This property makes it a candidate for further research in antiviral drug development.

2.2 Treatment of Inflammatory Diseases

DDDC has been explored for its anti-inflammatory effects, showing promise in treating conditions characterized by excessive inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines, which can be beneficial in managing diseases like rheumatoid arthritis and other chronic inflammatory conditions .

Table 2: Medical Applications of DDDC

Industrial Applications

3.1 Use in Analytical Chemistry

In analytical chemistry, DDDC serves as a reagent for the extraction and determination of metal ions in various matrices. Its effectiveness as a chelating agent allows for improved sensitivity in detecting trace metals, making it valuable in environmental monitoring and quality control processes .

3.2 Role in Bioprocessing

DDDC is employed in bioprocessing applications, particularly in cell culture and transfection protocols. Its ability to modify cellular environments enhances the efficiency of gene delivery systems, making it an important tool in biotechnology research .

Table 3: Industrial Applications of DDDC

Case Studies

4.1 Heavy Metal Pollution Study

A study conducted on heavy metal pollution in the Yangtze Estuary utilized DDDC to assess metal concentrations in freshwater organisms. The findings highlighted the effectiveness of DDDC in extracting silver ions from biological samples, demonstrating its utility as a complexing agent in environmental assessments .

4.2 Antiviral Research

Research exploring the antiviral properties of DDDC has shown that it can significantly reduce viral loads in infected cell cultures. This study paves the way for further investigations into its potential as an antiviral therapeutic agent against various viral infections .

Mécanisme D'action

Diethylammonium diethyldithiocarbamate exerts its effects primarily through its strong metal-binding properties. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems . The molecular targets include various metalloenzymes and metal transport proteins .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Key Compounds Analyzed :

Ammonium Pyrrolidine Dithiocarbamate (APDC)

Cyclohexyldimethylammonium Dibutyldithiocarbamate (CAS 149-82-6)

Diethylammonium Diethyldithiocarbamate (DDDC)

Functional Differences :

- Metal Selectivity: DDDC effectively extracts Bi(III) and Pb(II) but co-extracts Fe(III), limiting its use in iron-rich matrices like coal ash . APDC/DDDC mixtures enhance sensitivity for Pb, Cd, and Ni detection, achieving detection limits of 2.2 µg/L (Pb), 1.6 µg/L (Cd), and 1.0 µg/L (Ni) . Cyclohexyldimethylammonium dibutyldithiocarbamate is tailored for nanotechnology and biomedical applications due to its hydrophobic structure .

- Synthetic Utility: DDDC is preferred in solvothermal synthesis of semiconductor nanocrystals (e.g., SnS) due to its strong reducing properties and compatibility with oleylamine/oleic acid systems . APDC is less common in synthesis but dominates in analytical separations due to its water solubility .

Performance in Solvent Extraction

Thermal and Chemical Stability

- DDDC: Stable under inert atmospheres (e.g., argon) at high temperatures (up to 320°C) during nanoparticle synthesis .

- Cyclohexyldimethylammonium Dibutyldithiocarbamate: Exhibits higher thermal stability, making it suitable for polymer nanocomposites and ionic liquid systems .

- APDC : Degrades at elevated temperatures, limiting its use in high-temperature processes .

Activité Biologique

Diethylammonium diethyldithiocarbamate (DADDTC) is a dithiocarbamate compound known for its versatile biological activities, particularly in the fields of medicine and agriculture. This article explores its biological activity, including antimicrobial, anticancer, and metal chelation properties, supported by various research findings and case studies.

Chemical Structure and Properties

DADDTC has the molecular formula and is characterized by its dithiocarbamate functional group, which allows it to form stable complexes with various metal ions. This chelating ability is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₂N₂S₂ |

| Molecular Weight | 206.32 g/mol |

| Solubility in Water | Poor |

| Melting Point | Not specified |

Antimicrobial Activity

DADDTC exhibits significant antimicrobial properties. A study evaluated its efficacy against Staphylococcus aureus and Staphylococcus epidermidis biofilms, common pathogens in surgical site infections (SSIs). The research demonstrated that DADDTC, when complexed with copper ions (Cu²⁺), effectively inhibited biofilm formation and reduced bacterial viability in vitro.

- In vitro Study Findings :

Anticancer Properties

DADDTC has been investigated for its potential anticancer effects. Its mechanism involves the formation of metal complexes that can induce apoptosis in cancer cells. Research indicates that DADDTC may be repurposed for cancer treatment due to its ability to disrupt cellular processes in malignant cells.

- Case Study :

Metal Chelation

DADDTC's ability to chelate heavy metals makes it useful in environmental applications, particularly in the remediation of contaminated sites. It can effectively bind to metals such as lead, cadmium, and mercury, facilitating their removal from soil and water.

- Research Findings :

Toxicological Profile

While DADDTC shows promising biological activities, it is essential to consider its toxicological profile. The compound has been evaluated for potential health effects following exposure.

Table 2: Toxicological Effects of DADDTC

| Effect Type | Observations |

|---|---|

| Acute Toxicity | Low toxicity in animal models |

| Chronic Exposure | Potential reproductive effects observed |

| Genotoxicity | Limited data available |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.